molecular formula C19H22FNO2 B4610743 N-(2-fluorobenzyl)-4-(pentyloxy)benzamide

N-(2-fluorobenzyl)-4-(pentyloxy)benzamide

Cat. No.: B4610743
M. Wt: 315.4 g/mol
InChI Key: JHLGFTLOZHUBSO-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-4-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C19H22FNO2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.16345711 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dopamine D2 Receptor Studies : A study by Mach et al. (1993) utilized a series of benzamides, including fluorine-labeled analogs, for in vivo studies of dopamine D2 receptors. These compounds were evaluated for their suitability in positron emission tomography (PET) imaging studies of the brain (Mach et al., 1993).

  • Histone Deacetylase Inhibition and Antitumor Activity : Research by Saito et al. (1999) on synthetic benzamide derivatives, including MS-27-275, demonstrated their ability to inhibit histone deacetylase and exhibit antitumor efficacy in various human tumor cell lines. This study highlights the potential of these compounds in cancer therapy (Saito et al., 1999).

  • HIV-1 Integrase Inhibition : Pace et al. (2007) reported the design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, potent inhibitors of HIV-integrase-catalyzed strand transfer, indicating their potential as antiviral agents (Pace et al., 2007).

  • Antifungal Applications : Montes et al. (2016) synthesized N-(4-halobenzyl)amides and evaluated their antifungal efficacy. This study showed that certain structural features in these compounds can enhance antifungal activity (Montes et al., 2016).

  • Organic Solar Cell Applications : Nazari et al. (2018) discussed the use of benzyl-based side chains, including fluorinated benzyl groups, in the synthesis of non-fullerene acceptors for organic solar cells. This research highlights the potential of these compounds in renewable energy technology (Nazari et al., 2018).

  • Fluorescent Sensors for Metal Ions : A study by Suman et al. (2019) developed benzimidazole and benzothiazole conjugated Schiff base compounds as fluorescent sensors for Al3+ and Zn2+ ions, showcasing their application in chemical sensing (Suman et al., 2019).

  • Antibacterial Studies : Sapari et al. (2014) conducted synthesis, characterization, and antibacterial studies on a specific benzamide derivative, providing insights into its potential as an antibacterial agent (Sapari et al., 2014).

  • Imaging of Solid Tumors : A study by Tu et al. (2007) developed fluorine-containing benzamide analogs for PET imaging of the sigma-2 receptor status in solid tumors, indicating its application in oncology (Tu et al., 2007).

  • Crystal Structure and Geometrical Modeling : Goel et al. (2017) reported on the synthesis and crystal structure analysis of N-(4-methylbenzyl)benzamide, which has potential applications in materials science and crystallography (Goel et al., 2017).

  • Dopamine D-2 Receptor Blockade : Research by Högberg et al. (1991) synthesized and investigated N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides as dopamine D-2 receptor antagonists, relevant to the development of antipsychotic agents (Högberg et al., 1991).

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2/c1-2-3-6-13-23-17-11-9-15(10-12-17)19(22)21-14-16-7-4-5-8-18(16)20/h4-5,7-12H,2-3,6,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLGFTLOZHUBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.